molecular formula C9H12ClN3 B6255377 1-{6-methylimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride CAS No. 2322619-13-4

1-{6-methylimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride

Cat. No.: B6255377
CAS No.: 2322619-13-4
M. Wt: 197.66 g/mol
InChI Key: ZKAQVHUXIJEXRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{6-Methylimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is known for its unique structure, which includes a fused bicyclic system containing both imidazole and pyridine rings. It is often used in scientific research due to its potential biological and chemical properties .

Preparation Methods

The synthesis of 1-{6-methylimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 2-aminopyridine with an aldehyde, followed by cyclization to form the imidazo[1,2-a]pyridine core. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

1-{6-Methylimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-{6-Methylimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-{6-methylimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-{6-Methylimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

    2-Methylimidazo[1,2-a]pyridine: Similar structure but lacks the methanamine group.

    6-(Imidazo[1,2-a]pyridin-3-yl)aniline: Contains an aniline group instead of a methanamine group.

    Imidazo[1,2-a]pyridine-3-carboxamide: Contains a carboxamide group at the 3-position.

These compounds share the imidazo[1,2-a]pyridine core but differ in their functional groups, leading to variations in their chemical and biological properties.

Properties

CAS No.

2322619-13-4

Molecular Formula

C9H12ClN3

Molecular Weight

197.66 g/mol

IUPAC Name

(6-methylimidazo[1,2-a]pyridin-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H11N3.ClH/c1-7-2-3-9-11-8(4-10)6-12(9)5-7;/h2-3,5-6H,4,10H2,1H3;1H

InChI Key

ZKAQVHUXIJEXRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)CN.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.